
1,1-Diethoxy-3-methylbutane
Overview
Description
1,1-Diethoxy-3-methylbutane is a useful research compound. Its molecular formula is C9H20O2 and its molecular weight is 160.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in organic solventssoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
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Mechanism of Action
Target of Action
This compound is primarily used in organic synthesis as an intermediate
Mode of Action
As an intermediate in organic synthesis, it likely interacts with other compounds to form new products .
Biochemical Pathways
The specific biochemical pathways affected by 1,1-Diethoxy-3-methylbutane are currently unknown
Result of Action
As an intermediate in organic synthesis, it is primarily used to produce other compounds .
Biochemical Analysis
Biochemical Properties
1,1-Diethoxy-3-methylbutane plays a role in various biochemical reactions, particularly in organic synthesis. It interacts with enzymes and proteins involved in metabolic pathways. For instance, it can be synthesized through the reaction of 2-methylbutanal with ethanol, catalyzed by sulfuric acid . This compound may also interact with other biomolecules, such as cofactors, during its metabolic processes. The nature of these interactions often involves the formation of acetal bonds, which are crucial in stabilizing the compound’s structure .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating enzyme activity and altering metabolic flux. The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism
Biological Activity
1,1-Diethoxy-3-methylbutane (DMB) is an organic compound that has garnered attention for its unique biological activities and applications in various fields, particularly in flavor chemistry and potential therapeutic uses. This article explores the biological activity of DMB, highlighting its significance in food science, potential health benefits, and relevant case studies.
This compound is classified as an acetal and is characterized by its two ethoxy groups attached to a 3-methylbutane backbone. Its chemical formula is , and it exhibits a distinctive aroma profile that contributes to the flavor of certain alcoholic beverages, particularly Baijiu, a traditional Chinese liquor.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 178.23 g/mol |
Boiling Point | 150-160 °C |
Density | 0.85 g/cm³ |
Solubility | Soluble in organic solvents |
Flavor Contribution
DMB has been identified as a key contributor to the aroma profile of various fermented products. In studies on Baijiu, DMB was found to have high flavor dilution values, indicating its significant role in the sensory characteristics of the liquor . The compound's presence is linked to specific flavor notes that enhance the overall tasting experience.
Study on Baijiu Aging
A study conducted on the aging process of Niulanshan Baijiu utilized gas chromatography-olfactometry (GC-O) to analyze changes in aroma compounds over time. DMB was identified as one of the significant contributors to the evolving flavor profile during aging, highlighting its importance as a marker for quality assessment in liquor production .
Grappa Analysis
In an investigation of commercial grappas, DMB was detected consistently across samples, marking its first identification in this type of spirit. The concentration of DMB ranged from 0.8% to 2.5%, suggesting its relevance in the flavor composition of grape marc spirits . This finding opens avenues for further exploration into the compound's implications for quality and authenticity in alcoholic beverages.
Potential Therapeutic Applications
While direct studies on the therapeutic applications of DMB are sparse, its structural similarities to other bioactive compounds suggest potential roles in medicinal chemistry. Research into related compounds has shown promise in areas such as anti-infection and anti-inflammatory activities . Further investigation into DMB could reveal similar properties.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,1-diethoxy-3-methylbutane, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via acid-catalyzed acetal formation between 3-methylbutanal (isovaleraldehyde) and ethanol. Sulfuric acid is a common catalyst. Key parameters include:
- Molar ratio : A 1:2 ratio of aldehyde to ethanol ensures complete conversion.
- Temperature : Room temperature (20–25°C) minimizes side reactions like aldol condensation.
- Reaction time : 4–6 hours under reflux (78°C) maximizes yield .
Q. How is this compound identified and quantified in complex matrices like alcoholic beverages?
- Analytical Workflow :
- Extraction : Liquid-liquid extraction with dichloromethane or solid-phase microextraction (SPME) for volatile compounds.
- Separation : Gas chromatography (GC) with a polar capillary column (e.g., DB-WAX).
- Detection : Mass spectrometry (MS) in selected ion monitoring (SIM) mode for m/z 103 (base peak) and 87 .
Q. What role does this compound play in flavor profiles of fermented beverages?
- Sensory Contribution : Imparts fruity (apple, cherry) and floral notes. In Chinese liquors (e.g., Yanghe Daqu), it correlates with aged samples, suggesting oxidative stability during storage .
- Case Study : Aged liquors show 2–3x higher concentrations (15–20 mg/L) than young samples, confirmed by GC-O (gas chromatography-olfactometry) .
Advanced Research Questions
Q. How does this compound interact with biomolecules in metabolic pathways?
- Mechanistic Insight : As an acetal, it may act as a prodrug or enzyme substrate. In vitro studies suggest hydrolysis by acidic conditions (e.g., gastric fluid) to release isovaleraldehyde, which interacts with thiol groups in proteins (e.g., glutathione) .
- Pathway Analysis : Indirect modulation of aldehyde dehydrogenase (ALDH) activity observed in hepatic cell lines. LC-MS/MS tracks metabolite adducts (e.g., Schiff bases) .
Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature?
- Stability Studies :
- pH Dependence : Stable at neutral pH (t½ > 30 days at pH 7), but rapid degradation in acidic (pH < 4, t½ = 2 hours) or alkaline (pH > 9, t½ = 6 hours) conditions.
- Thermal Stability : Decomposition above 100°C via retro-aldol reactions.
Q. How can computational modeling predict reaction pathways involving this compound?
- In Silico Tools :
- Density Functional Theory (DFT) : Calculates transition states for acid-catalyzed hydrolysis (activation energy ~25 kcal/mol).
- Molecular Dynamics (MD) : Simulates solvent effects (ethanol vs. water) on reaction kinetics.
Properties
IUPAC Name |
1,1-diethoxy-3-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-5-10-9(11-6-2)7-8(3)4/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGBOLJFAMEBOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063208 | |
Record name | Butane, 1,1-diethoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless liquid; Fruity, fatty aroma | |
Record name | Isovaleraldehyde diethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1708/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |
Record name | Isovaleraldehyde diethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1708/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.825-0.832 | |
Record name | Isovaleraldehyde diethyl acetal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1708/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3842-03-3 | |
Record name | 1,1-Diethoxy-3-methylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3842-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isovaleraldehyde diethyl acetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003842033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1,1-diethoxy-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane, 1,1-diethoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-diethoxy-3-methylbutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOVALERALDEHYDE DIETHYL ACETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD2G66V598 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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